2-bromo-5-(3-bromophenyl)-1,3-oxazole 2-bromo-5-(3-bromophenyl)-1,3-oxazole
Brand Name: Vulcanchem
CAS No.: 1896751-58-8
VCID: VC11535334
InChI:
SMILES:
Molecular Formula: C9H5Br2NO
Molecular Weight: 303

2-bromo-5-(3-bromophenyl)-1,3-oxazole

CAS No.: 1896751-58-8

Cat. No.: VC11535334

Molecular Formula: C9H5Br2NO

Molecular Weight: 303

Purity: 95

* For research use only. Not for human or veterinary use.

2-bromo-5-(3-bromophenyl)-1,3-oxazole - 1896751-58-8

Specification

CAS No. 1896751-58-8
Molecular Formula C9H5Br2NO
Molecular Weight 303

Introduction

Structural and Molecular Characteristics

The molecular formula of 2-bromo-5-(3-bromophenyl)-1,3-oxazole is C₉H₅Br₂NO, with a molecular weight of 315.96 g/mol. Its SMILES notation (C1=CC(=CC(=C1)Br)C2=CN=C(O2)Br) and InChI key (GRRQQGLNEAAMBP-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemical features. The compound’s planar oxazole ring is fused to a brominated phenyl group, creating a conjugated system that influences its electronic properties and reactivity .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₉H₅Br₂NO
Molecular Weight315.96 g/mol
SMILESC1=CC(=CC(=C1)Br)C2=CN=C(O2)Br
InChI KeyGRRQQGLNEAAMBP-UHFFFAOYSA-N

Predicted Physicochemical Properties

Collision cross-section (CCS) values, predicted via computational methods, offer insights into the compound’s gas-phase ion mobility. These values vary depending on the adduct formed during mass spectrometric analysis, as shown in Table 2 .

Table 2: Predicted Collision Cross-Section (CCS) Values

Adductm/zPredicted CCS (Ų)
[M+H]⁺301.88106155.1
[M+Na]⁺323.86300151.3
[M+NH₄]⁺318.90760157.4
[M+K]⁺339.83694157.9
[M-H]⁻299.86650157.4
[M+Na-2H]⁻321.84845157.2

The CCS values indicate that sodium and potassium adducts exhibit slightly lower mobility compared to protonated or deprotonated forms, likely due to differences in ion size and charge distribution .

Synthetic Considerations

While no explicit synthetic routes for 2-bromo-5-(3-bromophenyl)-1,3-oxazole are documented, analogous brominated oxazoles are typically synthesized via cyclization reactions. A plausible pathway involves:

  • Bromination: Introducing bromine at the 2-position of a preformed oxazole ring using brominating agents like N-bromosuccinimide (NBS).

  • Suzuki Coupling: Attaching the 3-bromophenyl group via palladium-catalyzed cross-coupling between a boronic acid derivative and a brominated oxazole precursor.

The lack of patent or literature data underscores the need for methodological development to optimize yield and purity .

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